N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indoline moiety, an isoxazole ring, and an oxalamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
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Formation of the Indoline Derivative: : The starting material, 1-methylindoline, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
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Synthesis of the Isoxazole Ring: : The isoxazole ring is synthesized separately through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is generated from the corresponding oxime using dehydrating agents like phosphorus oxychloride.
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Coupling Reaction: : The hydroxylated indoline derivative is then coupled with the isoxazole ring through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
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Final Oxalamide Formation: : The final step involves the introduction of the oxalamide group. This can be achieved by reacting the coupled intermediate with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.
Substitution: The indoline and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: DCC, DMAP.
Bases: Triethylamine, pyridine.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and oxalamide groups can form hydrogen bonds with active sites, while the indoline and isoxazole rings provide structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-3-yl)oxalamide: Similar structure but with a thiophene ring instead of an isoxazole ring.
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide: Contains a pyridine ring instead of an isoxazole ring.
Uniqueness
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-3,5,7-8,13,21H,4,6,9H2,1H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQFYCKGWDXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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